

Application Notes and Protocols for Flubi-2 Handling

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Compound of Interest

Compound Name: *Flubi-2*

Cat. No.: *B12406869*

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These application notes provide detailed protocols and guidelines for the safe and effective handling and use of **Flubi-2**, the hydrolyzed product of the fluorogenic probe Flubida-2. These procedures are intended for researchers, scientists, and drug development professionals working in a laboratory setting.

Introduction

Flubi-2 is the fluorescent, hydrolyzed form of Flubida-2, a site-directed fluorogenic probe.^[1] Flubida-2, a conjugate of biotin and fluorescein diacetate, is non-fluorescent until it enters cells and is hydrolyzed by intracellular esterases to form **Flubi-2**.^[1] This property allows for the targeted measurement of intracellular pH in compartments where avidin-fusion proteins are located.^[1] **Flubi-2** itself can also be used as a standard for calibration in fluorescence-based pH measurements or be microinjected directly into cells.^[1]

Product Information

Product Name	Flubi-2
Appearance	Solid
Molecular Formula	C27H24N2O5
Molecular Weight	456.49 g/mol
Excitation Wavelength (λ_{ex})	490 nm
Emission Wavelength (λ_{em})	515 nm
Application	pH-sensitive fluorescent indicator, calibration standard

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and performance of **Flubi-2**.

Parameter	Recommendation
Storage Temperature	-20°C
Light Sensitivity	Protect from light. [1]
Moisture Sensitivity	Store in a desiccated environment.
Shelf Life	At least one year from the date of receipt when stored as recommended. [1]

General Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including laboratory coat, safety glasses, and gloves.
- Handle in a well-ventilated area or in a chemical fume hood.
- Avoid direct contact with skin and eyes.
- Avoid inhalation of dust or aerosols.

- For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols

Preparation of Stock Solutions

Materials:

- **Flubi-2** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

- Allow the **Flubi-2** vial to warm to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of **Flubi-2** by dissolving the powder in anhydrous DMSO to a final concentration of 1-10 mM.
- Vortex briefly to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

In Vitro pH Calibration Curve

This protocol describes how to generate a pH calibration curve for **Flubi-2** using a fluorescence plate reader.

Materials:

- **Flubi-2** stock solution
- A series of pH calibration buffers (e.g., ranging from pH 4.0 to 8.0)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader

Protocol:

- Prepare working solutions of **Flubi-2** by diluting the stock solution in each of the pH calibration buffers to a final concentration of 1-10 μ M.
- Add 100 μ L of each working solution to the wells of the 96-well plate.
- Incubate the plate at room temperature for 15 minutes, protected from light.
- Measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.
- Plot the fluorescence intensity as a function of pH to generate the calibration curve.

Intracellular pH Measurement using Flubida-2

This protocol details the use of the precursor, Flubida-2, for intracellular pH measurement in live cells.

Materials:

- Flubida-2
- Cells expressing an avidin-fusion protein
- Cell culture medium
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence microscope or flow cytometer

Protocol:

- Seed the cells on an appropriate culture vessel (e.g., glass-bottom dish for microscopy).
- Prepare a loading buffer by diluting the Flubida-2 stock solution in HBSS to a final concentration of 1-5 μ M.
- Remove the cell culture medium and wash the cells once with HBSS.

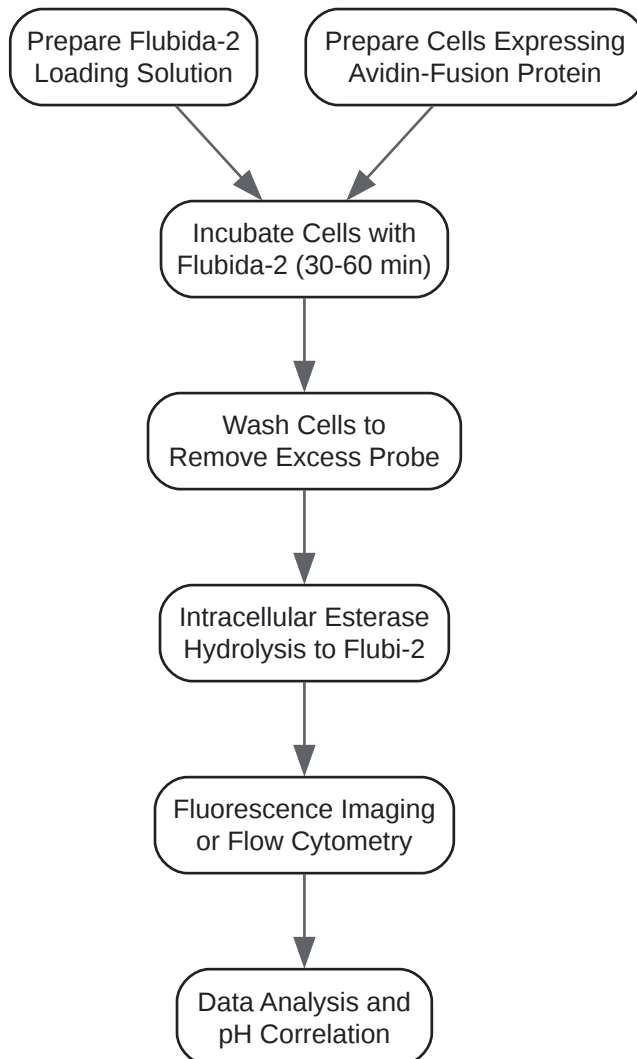
- Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
- Wash the cells twice with HBSS to remove excess probe.
- Image the cells using a fluorescence microscope with appropriate filters for fluorescein (FITC) or analyze by flow cytometry.
- The intracellular fluorescence intensity of the resulting **Flubi-2** can be correlated with intracellular pH using a calibration curve.

Data Presentation

Parameter	Value	Reference
Optimal Excitation Wavelength	490 nm	Biotium
Optimal Emission Wavelength	515 nm	Biotium
Typical Stock Solution Concentration	1-10 mM in DMSO	General Practice
Typical Working Concentration	1-10 μ M	General Practice
Typical Cell Loading Time	30-60 minutes	General Practice

Visualizations

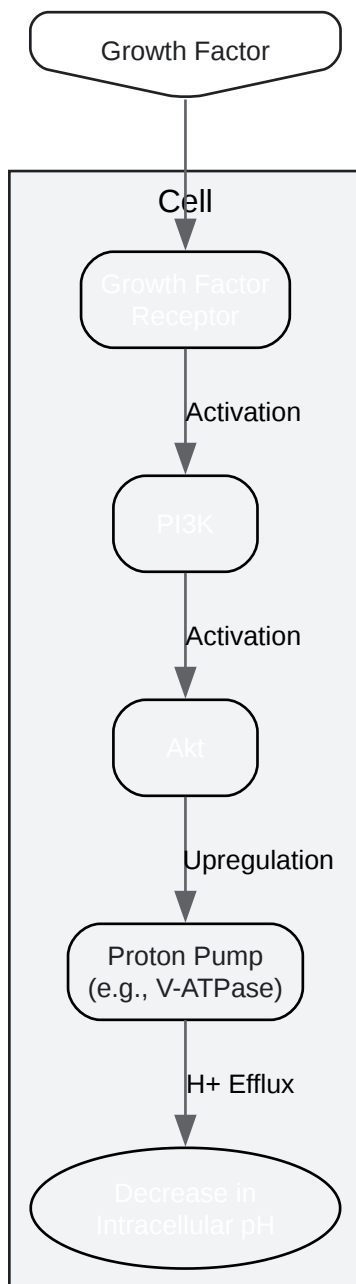
Experimental Workflow for Intracellular pH Measurement



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Caption: Workflow for using Flubida-2 to measure intracellular pH.

Conceptual Signaling Pathway Leading to Intracellular pH Changes

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Caption: A representative signaling pathway that can alter intracellular pH.

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References

- 1. Flubi-2 - Biotium [biotium.com]
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